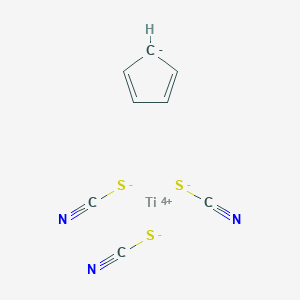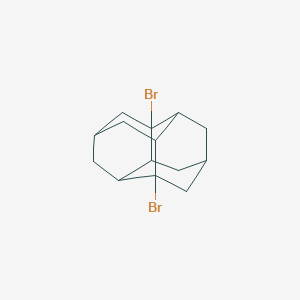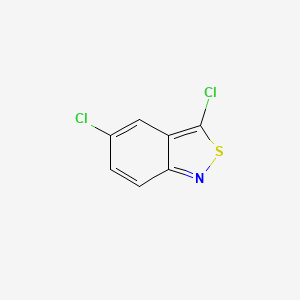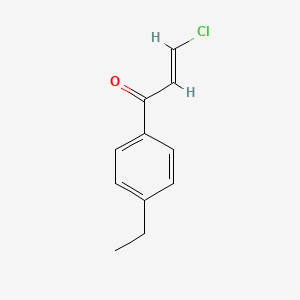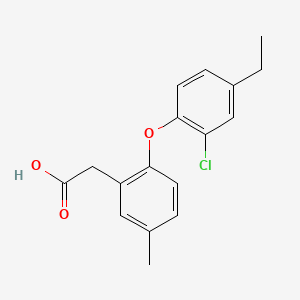
Acetic acid, (2-(2-chloro-4-ethylphenoxy)-5-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (2-(2-chloro-4-ethylphenoxy)-5-methylphenyl)-, is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a chloroethylphenoxy group and a methylphenyl group attached to the acetic acid moiety. It is used in various scientific research applications due to its distinct chemical behavior and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-(2-chloro-4-ethylphenoxy)-5-methylphenyl)-, typically involves the reaction of 2-chloro-4-ethylphenol with 5-methylphenylacetic acid under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as catalytic processes and continuous flow reactors. These methods ensure higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can enhance the reaction efficiency and reduce the reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (2-(2-chloro-4-ethylphenoxy)-5-methylphenyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of hydroxyl or amino derivatives.
Applications De Recherche Scientifique
Acetic acid, (2-(2-chloro-4-ethylphenoxy)-5-methylphenyl)-, has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of various chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of acetic acid, (2-(2-chloro-4-ethylphenoxy)-5-methylphenyl)-, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, (2-(2-chloro-4-ethylphenoxy)-phenyl)-
- Acetic acid, (2-(2-chloro-4-methylphenoxy)-5-methylphenyl)-
- Acetic acid, (2-(2-chloro-4-ethylphenoxy)-4-methylphenyl)-
Uniqueness
Acetic acid, (2-(2-chloro-4-ethylphenoxy)-5-methylphenyl)-, is unique due to its specific substitution pattern and the presence of both chloro and ethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
34643-09-9 |
|---|---|
Formule moléculaire |
C17H17ClO3 |
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
2-[2-(2-chloro-4-ethylphenoxy)-5-methylphenyl]acetic acid |
InChI |
InChI=1S/C17H17ClO3/c1-3-12-5-7-16(14(18)9-12)21-15-6-4-11(2)8-13(15)10-17(19)20/h4-9H,3,10H2,1-2H3,(H,19,20) |
Clé InChI |
DTOBTMTUCDAZIZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C)CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)

![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)
![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)

